molecular formula C14H9ClO3 B118835 2-(4-Chlorobenzoyl)benzoic acid CAS No. 85-56-3

2-(4-Chlorobenzoyl)benzoic acid

Cat. No.: B118835
CAS No.: 85-56-3
M. Wt: 260.67 g/mol
InChI Key: YWECCEXWKFHHQJ-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that this compound forms complexes with europium and terbium, exhibiting photoluminescence properties . This suggests that 2-(4-Chlorobenzoyl)benzoic acid may interact with certain enzymes, proteins, and other biomolecules, but specific interactions have not been reported.

Molecular Mechanism

It is known to form complexes with europium and terbium , suggesting that it may exert its effects at the molecular level through binding interactions with these or other biomolecules. Specific details about these interactions, such as enzyme inhibition or activation and changes in gene expression, are not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Chlorobenzoyl)benzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of benzoyl chloride with 4-chloronitrobenzene, followed by reduction and hydrolysis . Another method involves the use of 2-chloro-3-(4-chlorophenyl)-3-phenylpropenoic acid as a starting material .

Industrial Production Methods: In industrial settings, the compound is often produced through a multi-step reaction process. This typically includes the use of thionyl chloride and aqueous potassium permanganate in the presence of sodium hydroxide and pyridine . The reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorobenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-(4-chlorobenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWECCEXWKFHHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058927
Record name Benzoic acid, 2-(4-chlorobenzoyl)-
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Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85-56-3, 60839-51-2
Record name 2-(4-Chlorobenzoyl)benzoic acid
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Record name 2-(4'-Chlorobenzoyl)benzoic acid
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Record name Benzoic acid, 2-(4-chlorobenzoyl)-
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Record name 2-(4-Chlorobenzoyl)benzoic acid
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Record name Benzoic acid, 2-(4-chlorobenzoyl)-
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Record name Benzoic acid, 2-(4-chlorobenzoyl)-
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Record name 2-(4-chlorobenzoyl)benzoic acid
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Record name 2-(4'-CHLOROBENZOYL)BENZOIC ACID
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Synthesis routes and methods

Procedure details

To a solution prepared by adding 30 g (0.2 mol.) of phthalic anhydride to 122 ml of dried chlorobenzene, was added 64 g (0.48 mol.) of well-ground anhydrous aluminium chloride with stirring. The reaction temperature rose gradually, and the reaction system reached a refluxing condition. The refluxing was continued for 1 hour as the reaction temperature was controlled so that the reaction system refluxed moderately using the ice bath. Then, the reaction product solidified spontaneously. 300 ml of water was added dropwise to the reaction system while cooling by means of an ice bath. The thus produced white precipitate was thoroughly washed with water and cooled ethanol to obtain 45 g of crude crystals. These crude crystals were recrystallized from benzene to obtain the intended compound. Yield 38 g, Melting Point 146° to 148° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
122 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2-(4-Chlorobenzoyl)benzoic acid and how do they influence its crystal structure?

A1: this compound (C14H9ClO3) is characterized by two aromatic rings connected by a carbonyl group and a carboxylic acid group. [] The presence of these functional groups enables the molecule to form strong intermolecular interactions, specifically O—H⋯O and C—H⋯O hydrogen bonds. [] These interactions lead to the formation of centrosymmetric dimers and spirocyclic ring motifs (R22(8) and R21(5)) in the crystal lattice, further stabilized by C—H⋯π interactions. [] Interestingly, the two aromatic rings are not coplanar, exhibiting a dihedral angle of 88.07° due to steric hindrance. []

Q2: How can this compound be utilized in polymer synthesis?

A2: this compound serves as a valuable precursor for synthesizing bisphthalazinone monomers. [] These monomers can be subsequently polymerized to create high molecular weight polymers like poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s. [] This approach allows for the incorporation of the phthalazinone moiety into the polymer backbone, leading to desirable properties such as high glass transition temperatures (Tgs) and excellent thermal stability. []

Q3: What are the potential applications of polymers derived from this compound?

A4: Polymers derived from this compound, specifically the poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s, exhibit exceptional thermal properties. [] Their high Tgs and thermal stability make them suitable candidates for applications requiring high-performance materials, such as in aerospace engineering, electronics, and advanced composite materials. []

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